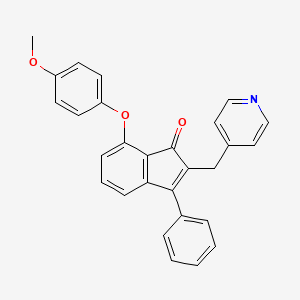

![molecular formula C16H18ClN3 B3126870 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine CAS No. 338392-64-6](/img/structure/B3126870.png)

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, one method involves the cyclization of amido-nitriles . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular structure of imidazole compounds typically includes a five-membered ring with two nitrogen atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms in the imidazole ring . The exact reactions can vary depending on the specific compound and its substituents .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Structural Analysis and Synthesis Techniques

- Complex Formation and Reactivity: Research on related compounds highlights the diverse outcomes of reactions involving cyclohexylamine and chloro-substituted carbaldehydes, demonstrating the influence of the aryl substituent on product formation through nucleophilic substitution or condensation followed by hydrolysis. These studies offer insights into the structural characteristics and electronic polarization of compounds similar to N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine, showcasing their potential for forming hydrogen-bonded sheets or dimers based on their intramolecular and intermolecular bonding (Orrego Hernandez et al., 2015).

- Synthetic Approaches and Derivatives: The synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde reveal the feasibility of condensing this aldehyde with various amines to produce a range of compounds, including those with potential biological activity. This research underlines the adaptability of the imidazole core in synthesizing structurally diverse derivatives with tailored properties (Pařík & Chlupatý, 2014).

Potential Applications and Activity

- Antimicrobial and Antitumor Activities: Studies on compounds structurally related to N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine have shown promising antimicrobial and antitumor activities. For instance, research into azetidine-2-one derivatives of 1H-benzimidazole indicates that modifications to the core structure can lead to significant biological activities, suggesting the potential of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine derivatives in therapeutic applications (Noolvi et al., 2014).

- Chemical Properties and Reactivity: The synthesis and study of related compounds highlight the importance of the imidazole ring and its substituents in determining the chemical reactivity and potential applications of these molecules. For example, the reaction of imidazole derivatives with amines or diamines showcases the chemical versatility of the imidazole ring, paving the way for the development of novel compounds with potential scientific and industrial uses (Koyioni et al., 2019).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-cyclohexylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c17-15-14(11-18-13-9-5-2-6-10-13)19-16(20-15)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWJGABWGLCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=C(NC(=N2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-{[methoxy(methyl)amino]methylene}-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3126796.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)

![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)

![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)

![Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate](/img/structure/B3126847.png)

![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)

![1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126852.png)

![1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126860.png)

![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3126877.png)